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Abstract

HN37, also known as Pynegabine, is a novel, potent, and chemically stable activator of
voltage-gated potassium channels KCNQ2/Kv7.2. Developed as a structural analog of
retigabine, HN37 exhibits enhanced potency, an improved safety margin, and greater chemical
stability, positioning it as a promising candidate for antiepileptic drug therapy.[1][2][3][4]
Preclinical studies have demonstrated its efficacy in various seizure models, and it has
progressed to clinical trials.[1][2][3] This document provides a comprehensive overview of the
chemical properties, mechanism of action, synthesis, and biological activity of HN37, supported
by experimental data and protocols.

Chemical Properties and Structure

HN37 is a small molecule with the chemical name methyl (4-((4-fluorobenzyl)(prop-2-yn-1-
yl)amino)-2,6-dimethylphenyl)carbamate.[5] Its design circumvents the chemical liabilities of
retigabine by removing the ortho-amino group susceptible to oxidation and introducing two
adjacent methyl groups to the carbamate motif.[1][3][6] This modification results in a chemically
stable compound with improved brain-to-blood exposure ratios compared to retigabine.[7][8]

Table 1: Physicochemical Properties of HN37
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Property Value Reference

methyl (4-((4-fluorobenzyl)
IUPAC Name (prop-2-yn-1-yl)amino)-2,6- [5]
dimethylphenyl)carbamate

Synonyms Pynegabine, HN-37 [11[5119]
Molecular Formula C20H21FN202 [5]
Molecular Weight 340.40 g/mol [5]
Exact Mass 340.1587 [5]

Mechanism of Action: KCNQ2/Kv7.2 Channel
Activation

HN37 functions as a potent activator of neuronal Kv7 channels, particularly KCNQZ2 and
KCNQ3, which are responsible for the M-current that stabilizes the neuronal membrane
potential.[1][10] By activating these channels, HN37 enhances potassium efflux, leading to
hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which is
the underlying mechanism of its anticonvulsant effects.

Cryo-electron microscopy studies have revealed that HN37 binds to the KCNQ2 channel,
stabilizing its open conformation.[10] The activation mechanism is proposed to involve
phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial cofactor for KCNQ channel function.[10]
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Caption: Proposed mechanism of action for HN37.
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Synthesis of HN37 (Pynegabine)

A concise, three-step synthesis for Pynegabine has been developed to improve the feasibility
of large-scale production, avoiding the use of highly toxic and dangerous reagents.[7] The core
of this strategy is a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[7][8]

o . Bromination & Methoxycarbonylation
2,6-dimethylaniline (Intermediate 17) )ﬂ

Buchwald-Hartwig Cross-Coupling
with p-fluorobenzylamine

Alkylation with
Propargyl Bromide

HN37 (Pynegabine)

Click to download full resolution via product page

Caption: Simplified three-step synthesis workflow for HN37.

Experimental Protocol: Synthesis of Methyl (4-(4-
Fluorobenzylamino)-2,6-dimethylphenyl)carbamate
(Intermediate)

The following protocol is a key step in the synthesis of HN37:[7]

e To a mixture of compound 17 (12.5 g, 48.4 mmol), [Pd(allyl)Cl]2 (0.443 g, 1.21 mmol), and
BippyPhos (2.45 g, 4.83 mmol) in a 350 mL flask at room temperature under an Argon
atmosphere, add THF (94 mL) and 4-fluorobenzylamine (5.26 mL, 46.0 mmol).

o Stir the reaction mixture for 10 minutes.
e Add tBuONa (1 mol/L in THF, 143 mL, 143 mmol).
e Stir the reaction at 50 °C for 2 hours.

e Upon completion, proceed with standard workup and purification procedures to isolate the
product.

Biological Activity and Efficacy

HN37 demonstrates significantly higher potency as a KCNQ2 channel activator compared to
retigabine.[7][8] Its efficacy has been confirmed in preclinical models of epilepsy, including the
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maximal electroshock (MES) test and the 6 Hz model of pharmacoresistant limbic seizures.[1]

[21(31[4]

Table 2: In Vitro Potency of HN37

Fold Potency vs.

Channel EC50 (nM) L Reference
Retigabine

KCNQ2 37 55x [71[8][11]

KCNQ2/KCNQ3 - 125x [71[8]

Table 3: In Vivo Anticonvulsant Activity of HN37

Protective
. ED50 Index
Test Model Species Route Reference
(mglkg) (TD50/ED50

)

Maximal
>8X vs.

Electroshock Mouse p.o. - o [71[8]
Retigabine

(MES)

6 Hz Seizure

Mouse p.o. - - [1][2]13]
Model

Experimental Protocol: Electrophysiological Recording
of KCNQ2/KCNQ3 Currents

The following provides a general workflow for assessing the activity of HN37 on KCNQ
channels using patch-clamp electrophysiology.
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Caption: Workflow for electrophysiological analysis of HN37.

Safety and Clinical Development

HN37 has demonstrated a better safety margin compared to retigabine in preclinical studies.[1]
[71[8] It has progressed to Phase | and Phase lla clinical trials in China for the treatment of
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epilepsy, with ongoing evaluation of its safety, tolerability, efficacy, and pharmacokinetics as an
add-on therapy for patients with focal epilepsy.[1][9][12]

Conclusion

HN37 (Pynegabine) is a promising next-generation KCNQ channel activator with a compelling
preclinical profile. Its enhanced potency, improved chemical stability, and favorable safety
margin make it a strong candidate for the treatment of epilepsy. Further clinical investigation
will be crucial in determining its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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